2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide
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Overview
Description
2,6-Difluoro-N-(4-methylpyridin-3-yl)benzamide is a fluorinated aromatic compound with significant applications in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzamide.
Condensation Reaction: The 2,6-difluorobenzamide undergoes a condensation reaction with 4-methyl-3-pyridinecarboxylic acid under acidic conditions to form the desired product.
Acylation and Thioetherification: Further acylation and thioetherification reactions are performed to enhance the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-methylpyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Condensation Reactions: Acidic or basic catalysts are used to facilitate the condensation reactions.
Major Products Formed
Scientific Research Applications
2,6-Difluoro-N-(4-methylpyridin-3-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. For example, it has been shown to interact with succinate dehydrogenase, an enzyme involved in cellular respiration . This interaction disrupts the enzyme’s function, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: A precursor in the synthesis of 2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide.
4-Methyl-3-pyridinecarboxylic acid: Another precursor used in the synthesis.
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound stands out due to its dual fluorine substitution, which enhances its chemical stability and biological activity. The presence of the pyridine ring further contributes to its unique properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10F2N2O |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H10F2N2O/c1-8-5-6-16-7-11(8)17-13(18)12-9(14)3-2-4-10(12)15/h2-7H,1H3,(H,17,18) |
InChI Key |
VQEDSEANOLBUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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